An In-Depth Technical Guide to 2-(Methoxycarbonyl)thiophene-3-carboxylic Acid
An In-Depth Technical Guide to 2-(Methoxycarbonyl)thiophene-3-carboxylic Acid
Introduction
2-(Methoxycarbonyl)thiophene-3-carboxylic acid is a strategically important heterocyclic compound, serving as a versatile building block in the fields of medicinal chemistry and materials science. Its rigid thiophene core, substituted with two distinct and differentially reactive carbonyl functionalities—a methyl ester and a carboxylic acid—provides a rich platform for the synthesis of complex molecular architectures. The thiophene ring system is a well-established pharmacophore found in numerous approved drugs, valued for its ability to act as a bioisostere of a phenyl ring but with a distinct electronic profile. This guide offers a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
The precise characterization of a molecule is fundamental to its application in research and development. The properties of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid are summarized below.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 115777-72-5 | [1][2] |
| Molecular Formula | C₇H₆O₄S | [1][3] |
| Molecular Weight | 186.19 g/mol | [1][4] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Boiling Point | 353.6 ± 27.0 °C at 760 mmHg | [1] |
| Storage | 2-8°C, sealed in dry, dark conditions | [1][2] |
| Predicted XlogP | 1.3 | [3] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show two distinct doublets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the two protons on the thiophene ring. A sharp singlet around 3.9 ppm would be characteristic of the methoxy (-OCH₃) protons. A broad singlet, typically downfield (>10 ppm), would correspond to the carboxylic acid proton.
-
¹³C NMR: The carbon NMR would display seven distinct signals. Two signals for the carbonyl carbons of the ester and carboxylic acid would appear in the 160-180 ppm range.[8] Four signals would correspond to the carbons of the thiophene ring, and one signal for the methoxy carbon would be observed around 50-55 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups.
-
A very broad O-H stretching band is expected from approximately 2500 to 3500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[9]
-
Two distinct C=O stretching bands would be visible. The ester carbonyl typically absorbs around 1735 cm⁻¹, while the carboxylic acid carbonyl, influenced by hydrogen bonding and conjugation, would appear at a slightly lower wavenumber, around 1700-1730 cm⁻¹.[8][9]
-
A C-O stretching peak for the carboxylic acid is expected between 1210 and 1320 cm⁻¹.[9]
-
Characteristic C-S stretching modes for the thiophene ring are also expected at lower wavenumbers.[7]
-
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 184.99 or the protonated molecule [M+H]⁺ at m/z 187.00.[3]
Synthesis and Production
The synthesis of 2-(methoxycarbonyl)thiophene-3-carboxylic acid typically involves the selective manipulation of a precursor that allows for the differential introduction of the ester and acid functionalities. A common and logical approach is the selective hydrolysis of the corresponding diester, dimethyl thiophene-2,3-dicarboxylate.
The causality behind this choice lies in the slight difference in steric hindrance and electronic environment of the two ester groups. The C2-ester is generally more sterically accessible than the C3-ester. However, controlled, stoichiometric hydrolysis under mild basic conditions can often achieve selective cleavage of one ester group over the other.
// Intermediate nodes Diketone [label="Thiophene-2,3-dicarbonyl chloride"]; Diester [label="Dimethyl thiophene-2,3-dicarboxylate"];
// Workflow Thiophene -> FriedelCrafts [label="Step 1"]; FriedelCrafts -> Diketone [style=dashed]; Diketone -> Diesterification [label="Step 2"]; Diesterification -> Diester [style=dashed]; Diester -> Hydrolysis [label="Step 3"]; Hydrolysis -> FinalProduct [style=dashed]; } } Caption: Figure 1: Plausible Synthetic Workflow for 2-(Methoxycarbonyl)thiophene-3-carboxylic acid.
Chemical Reactivity and Mechanistic Insights
The utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows for selective chemical modifications, making it a valuable scaffold in multistep synthesis.
-
Carboxylic Acid (C3-Position): This group is the primary site for nucleophilic attack after activation. It readily undergoes standard carboxylic acid transformations:
-
Amidation: Formation of amides via coupling with amines using reagents like EDC, DCC, or HATU. This is a cornerstone reaction in drug discovery for creating diverse libraries of compounds.
-
Esterification: Conversion to other esters (e.g., ethyl, benzyl) under acidic conditions (Fischer esterification) or via alkylation of the corresponding carboxylate salt.
-
Reduction: Selective reduction to the corresponding primary alcohol using reagents like borane (BH₃) or LiAlH₄ (though the latter would also reduce the ester).
-
-
Methyl Ester (C2-Position): The ester group is generally less reactive than an activated carboxylic acid.
-
Hydrolysis: It can be hydrolyzed to the di-carboxylic acid under more forcing basic or acidic conditions than those used for selective synthesis.
-
Transesterification: The methyl group can be exchanged with other alcohols under catalytic conditions.
-
Aminolysis: Direct reaction with amines to form amides is possible but typically requires high temperatures or specific catalysts.
-
-
Thiophene Ring: The thiophene ring is electron-rich, but the two electron-withdrawing carbonyl groups significantly deactivate it towards electrophilic aromatic substitution (e.g., nitration, halogenation). Reactions of this type would require harsh conditions and would likely be directed to the C5 position. Conversely, the ring can be susceptible to nucleophilic attack, particularly after metallation with strong bases like Lithium Diisopropylamide (LDA).[10][11]
// Central Molecule Start [label="2-(Methoxycarbonyl)thiophene-\n3-carboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Reactivity Paths Amide [label="Amide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ester [label="Alternative Ester", fillcolor="#FBBC05", fontcolor="#202124"]; Alcohol [label="Hydroxymethyl Derivative\n(via reduction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diacid [label="Thiophene-2,3-dicarboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges with reaction conditions Start -> Amide [label="Amine, Coupling Agent\n(e.g., EDC, HATU)"]; Start -> Ester [label="R-OH, H⁺"]; Start -> Alcohol [label="BH₃ or other\nselective reducing agent"]; Start -> Diacid [label="Strong Base/Acid,\nHeat (Hydrolysis)"]; } } Caption: Figure 2: Key Reactivity Pathways of the title compound.
Applications in Drug Discovery and Materials Science
The thiophene scaffold is a privileged structure in medicinal chemistry. Derivatives of thiophenecarboxylic acids are integral to a wide range of therapeutic agents.
-
Pharmaceutical Intermediates: The primary application of 2-(methoxycarbonyl)thiophene-3-carboxylic acid is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its bifunctional nature allows it to be incorporated into larger molecules, acting as a linker or a core scaffold. Thiophene derivatives have been investigated for a multitude of biological activities, including as anti-inflammatory drugs, cytostatic agents, and kinase inhibitors.[10] For instance, series of 2-acylaminothiophene-3-carboxamides have been identified as potent inhibitors of the FLT3 tyrosine kinase, a target in certain types of leukemia.
-
Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a benzene ring to modulate pharmacokinetic properties (absorption, distribution, metabolism, excretion) and to explore new intellectual property space.
-
Materials Science: Thiophene-containing molecules are foundational to the development of organic electronics. The ability to create polymers and complex conjugated systems from thiophene building blocks is used in the production of conductive polymers, dyes, and materials for organic light-emitting diodes (OLEDs) and photovoltaics.[1]
Safety and Handling
As a laboratory chemical, 2-(methoxycarbonyl)thiophene-3-carboxylic acid should be handled with appropriate care, following standard safety protocols. While a specific safety data sheet (SDS) for this exact compound is not widely published, data from related thiophenecarboxylic acids provide guidance.
-
General Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from light and incompatible materials.[1]
Experimental Protocol: Synthesis of a Representative Amide Derivative
This protocol describes a general, self-validating procedure for the synthesis of an amide, demonstrating the utility of the carboxylic acid moiety.
Objective: To synthesize N-benzyl-2-(methoxycarbonyl)thiophene-3-carboxamide.
Materials:
-
2-(Methoxycarbonyl)thiophene-3-carboxylic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(methoxycarbonyl)thiophene-3-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM.
-
Reagent Addition: Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid. The formation of the active ester intermediate is a crucial step for efficient coupling.
-
Amine Addition: In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of DCM. Add this solution, followed by DIPEA (1.5 eq), dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted amine, excess coupling agents, and acidic/basic byproducts.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
References
-
Profeta, S. Jr., Ar-Rashid, M. H., & Pennington, W. T. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics & Modelling, 28(6), 540-547. [Link]
-
PubChem. (n.d.). 2-(Methoxycarbonyl)thiophene-3-sulfonic acid. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
MySkinRecipes. (n.d.). 2-(Methoxycarbonyl)thiophene-3-carboxylic acid. Retrieved January 7, 2026, from [Link]
-
Ostapiuk, Y. V., et al. (2021). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 26(18), 5673. [Link]
-
Profeta, S. Jr., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. ResearchGate. [Link]
-
PubChemLite. (n.d.). 2-(methoxycarbonyl)thiophene-3-carboxylic acid. University of Luxembourg. Retrieved January 7, 2026, from [Link]
-
Cenmed Enterprises. (n.d.). 2-(Methoxycarbonyl)thiophene-3-carboxylic acid (C007B-538879). Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Xia, G. M., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o148. [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved January 7, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved January 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). Thiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved January 7, 2026, from [Link]
-
IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved January 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 7, 2026, from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 7, 2026, from [Link]
Sources
- 1. 2-(Methoxycarbonyl)thiophene-3-carboxylic acid [myskinrecipes.com]
- 2. 115777-72-5|2-(Methoxycarbonyl)thiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 2-(methoxycarbonyl)thiophene-3-carboxylic acid (C7H6O4S) [pubchemlite.lcsb.uni.lu]
- 4. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid | C7H6O4S | CID 818352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. nbinno.com [nbinno.com]
- 11. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
